

Introduction: A Bifunctional Scaffold for Modern Chemistry

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Compound of Interest

Compound Name: 4-Carboxynaphthalene-1-boronic acid

Cat. No.: B1592723

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4-Carboxynaphthalene-1-boronic acid is a versatile bifunctional organic compound that has garnered significant interest among researchers in medicinal chemistry and materials science. Featuring a rigid naphthalene core functionalized with both a carboxylic acid and a boronic acid group, it serves as a powerful building block for constructing complex molecular architectures. The distinct reactivity of its two functional groups—the boronic acid's utility in palladium-catalyzed cross-coupling reactions and the carboxylic acid's capacity for amide bond formation—allows for orthogonal synthetic strategies. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, offering field-proven insights for professionals in drug development and scientific research.

Core Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application in research. These identifiers and physical characteristics dictate its behavior in chemical reactions, its solubility, and its stability.

Chemical Structure and Identifiers

The molecule consists of a naphthalene ring system substituted at the C1 and C4 positions with boronic acid and carboxylic acid groups, respectively.

Caption: 2D Structure of **4-Carboxynaphthalene-1-boronic acid**.

Table 1: Core Chemical Identifiers

Identifier	Value	Source(s)
CAS Number	332398-57-9	[1] [2]
Molecular Formula	C ₁₁ H ₉ BO ₄	[1] [2]
Molecular Weight	216.00 g/mol	[1] [2]
IUPAC Name	4-borononaphthalene-1-carboxylic acid	[1]
Synonyms	4-Borono-1-naphthoic acid, 4-Carboxy-1-naphthylboronic acid	[1] [2]

| InChI Key | SRYYKYNBMCQCAB-UHFFFAOYSA-N |[\[1\]](#)[\[2\]](#) |

Physicochemical Properties

The physical properties of the compound are summarized below. These values are critical for selecting appropriate solvents for reactions and purifications, as well as for understanding the compound's stability.

Table 2: Physicochemical Data

Property	Value	Notes	Source(s)
Physical State	Solid / Crystalline Powder	Typically observed for this class of compounds.	N/A
Boiling Point	502.29 °C at 760 mmHg	This is a calculated value and may not reflect experimental reality due to decomposition at high temperatures.	[3]
Density	1.422 g/cm ³	Calculated value.	[3]
pKa	Not Experimentally Determined	Contains two acidic protons. The carboxylic acid pKa is expected to be ~4-5, typical for benzoic acids[4]. The boronic acid Lewis acidity pKa is likely higher, influenced by the naphthalene ring, potentially in the range of 7-9[5][6].	N/A

| Solubility | No quantitative data available | Expected to be soluble in polar aprotic solvents (e.g., DMF, DMSO) and alcohols. Poor solubility is expected in water and nonpolar organic solvents like hexanes. | N/A |

The presence of both a nonpolar naphthalene core and two polar functional groups results in amphiphilic character, influencing its solubility profile. The dual pKa values are central to its utility; the lower pKa of the carboxylic acid allows for selective deprotonation and derivatization, while the Lewis acidity of the boronic acid is key to its role in cross-coupling reactions.

Spectroscopic Profile for Compound Verification

Spectroscopic analysis is essential for confirming the identity and purity of **4-Carboxynaphthalene-1-boronic acid** in a laboratory setting. While raw spectra are database-specific, the expected characteristics are universal.

- ^1H NMR (Proton Nuclear Magnetic Resonance): The spectrum should display distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the six protons on the naphthalene ring. Two broad, exchangeable singlets are expected for the acidic protons of the carboxylic acid ($-\text{COOH}$) and the boronic acid ($-\text{B}(\text{OH})_2$). The exact chemical shifts of these acidic protons can vary significantly with solvent and concentration.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show multiple signals for the aromatic carbons of the naphthalene ring, a characteristic signal for the carboxyl carbon (~ 165 -175 ppm), and a signal for the carbon atom directly bonded to the boron atom.
- IR (Infrared) Spectroscopy: Key vibrational frequencies to confirm the structure include a broad O-H stretch (~ 2500 -3300 cm^{-1}) for both the carboxylic acid and boronic acid hydroxyl groups, a sharp C=O (carbonyl) stretch for the carboxylic acid (~ 1700 cm^{-1}), and characteristic B-O stretches (~ 1300 -1400 cm^{-1})[7].
- MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The exact mass should correspond to the calculated value of 216.059 Da[1].

Reactivity and Synthetic Utility

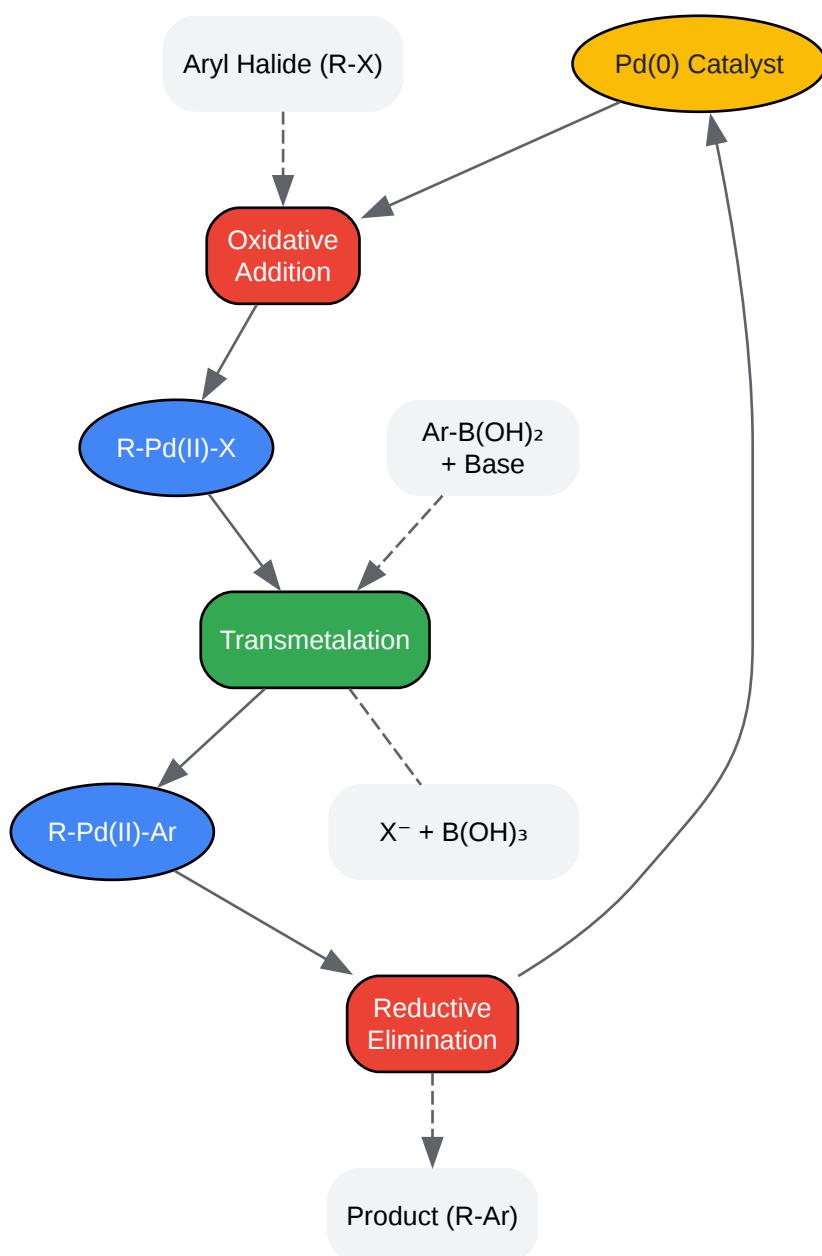
The synthetic power of **4-Carboxynaphthalene-1-boronic acid** stems from its two chemically distinct functional groups, which can be addressed in a selective or sequential manner.

The Boronic Acid Moiety: Suzuki-Miyaura Cross-Coupling

The boronic acid group is an outstanding nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a new carbon-carbon bond between the naphthalene core and various aryl, heteroaryl, or vinyl halides/triflates. This is one of the most robust and widely used methods for constructing biaryl scaffolds, which are prevalent in pharmaceuticals.

Mechanism Insight: The catalytic cycle involves three key steps:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (R-X).
- Transmetalation: The organic group from the boronic acid (in its activated boronate form) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.
- Reductive Elimination: The two organic partners on the palladium complex couple and are ejected as the final product, regenerating the Pd(0) catalyst.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol is a representative example. Specific substrates may require optimization of catalyst, base, solvent, and temperature.

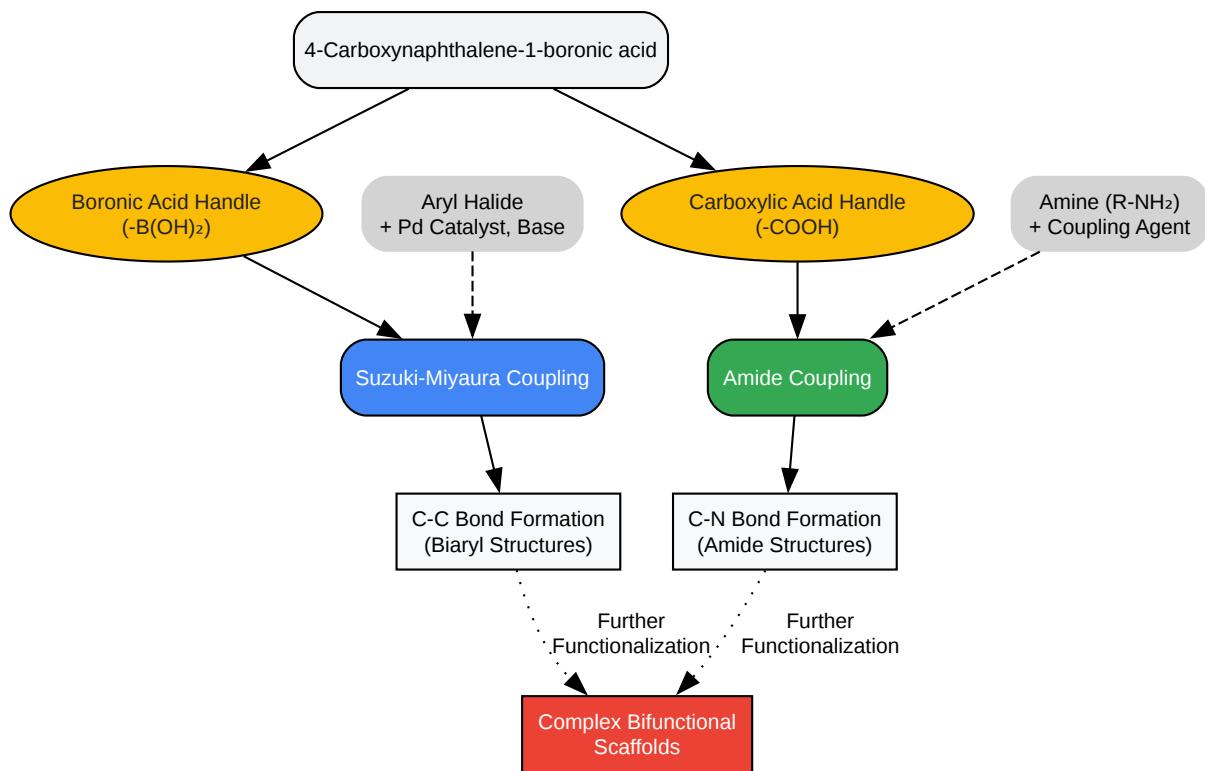
- **Reagent Preparation:** To an oven-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add **4-Carboxynaphthalene-1-boronic acid** (1.0 eq.), the desired aryl halide (1.1 eq.), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2-3 eq.).
- **Solvent Addition:** Add a degassed solvent system. A common choice is a mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/ethanol/water. The choice of solvent is critical for ensuring all reagents are sufficiently soluble.
- **Reaction Execution:** Heat the reaction mixture with stirring to a temperature between 80-110 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
- **Work-up:** After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The carboxylic acid group may require pH adjustment during extraction. If the product is an acid, acidifying the aqueous layer will protonate it, potentially causing it to precipitate or become extractable into an organic solvent.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization.

The Carboxylic Acid Moiety: Amidation and Esterification

The carboxylic acid group at the C4 position provides a second reactive handle for synthetic elaboration. It readily undergoes standard transformations such as:

- Amide Bond Formation: Coupling with primary or secondary amines using activating agents like EDC/HOBt or HATU to form amides. This is a cornerstone reaction in the synthesis of peptide-based drugs and other bioactive molecules[8].
- Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents to form esters.

This dual reactivity is illustrated in the workflow below.



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Caption: Synthetic utility workflow of the bifunctional reagent.

Applications in Research and Drug Development

The unique structure of **4-Carboxynaphthalene-1-boronic acid** makes it a valuable intermediate in several areas:

- Pharmaceutical Intermediates: Its primary use is as an intermediate in the synthesis of active pharmaceutical ingredients (APIs)[2][9]. The ability to construct a complex biaryl core via Suzuki coupling and then attach another fragment or solubilizing group via the carboxylic acid is a powerful strategy in drug design.
- Linker Technologies: In modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), bifunctional linkers are essential. This molecule can serve as a rigid scaffold within a linker, connecting a protein-binding moiety to an E3 ligase-binding element.
- Materials Science: The rigid, planar naphthalene core can be incorporated into organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs), where defined π -conjugated systems are required.

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling is crucial to ensure safety.

- Hazard Identification: Based on available safety data sheets, **4-Carboxynaphthalene-1-boronic acid** is not classified as a hazardous substance under GHS[3][10]. However, it may cause skin and eye irritation upon contact[11].
- Handling Precautions:
 - Work in a well-ventilated area or a fume hood to avoid inhalation of dust[3].
 - Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat[3][11].
 - Avoid formation of dust and aerosols during handling[3].
- First Aid Measures:
 - Skin Contact: Wash off immediately with plenty of soap and water.

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so[10].
- Inhalation: Move the person to fresh air[10].
- Ingestion: Rinse mouth with water and seek medical attention[10].
- Storage: Store the container tightly closed in a dry, cool, and well-ventilated place[3]. Boronic acids can be susceptible to dehydration to form boroxines, so storage in a desiccator is recommended for long-term stability.

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- To cite this document: BenchChem. [Introduction: A Bifunctional Scaffold for Modern Chemistry]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1592723#4-carboxynaphthalene-1-boronic-acid-chemical-properties>]

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